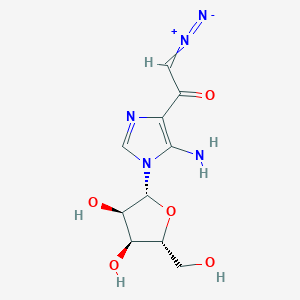![molecular formula Dy(NO3)3xH2O B216748 [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 105426-34-4](/img/structure/B216748.png)
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, also known as AZT, is a nucleoside analogue that has been widely used in scientific research applications. The chemical structure of AZT resembles that of thymidine, which is a building block of DNA. AZT was initially developed as an antiviral drug to treat HIV, but its use has since been expanded to include a wide range of scientific research applications.
Wirkmechanismus
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate works by inhibiting the activity of reverse transcriptase, which is an enzyme that is essential for the replication of retroviruses such as HIV. Reverse transcriptase converts viral RNA into DNA, which is then integrated into the host cell's genome. [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is incorporated into the growing DNA chain by reverse transcriptase, which terminates the chain and prevents further replication.
Biochemical and Physiological Effects:
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA replication and the induction of apoptosis in cancer cells. [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate in lab experiments is its specificity for reverse transcriptase, which allows for the selective inhibition of retroviral replication. However, one limitation of using [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the use of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate in scientific research. One area of interest is the development of new antiviral drugs that are based on the structure of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. Another area of interest is the use of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate as a tool for studying DNA replication and repair, as well as for the development of new cancer therapies. Additionally, there is ongoing research into the immunomodulatory effects of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, which may have potential applications in the treatment of autoimmune diseases.
Synthesemethoden
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for synthesizing [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is through the chemical modification of thymidine. Thymidine is first converted into a nucleoside triphosphate, which is then reacted with azide to produce [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of scientific research applications, including as a tool for studying DNA replication and repair, as well as for the development of new antiviral drugs. [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has been shown to inhibit the activity of reverse transcriptase, which is an enzyme that is essential for the replication of retroviruses such as HIV.
Eigenschaften
CAS-Nummer |
105426-34-4 |
|---|---|
Produktname |
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Molekularformel |
Dy(NO3)3xH2O |
Molekulargewicht |
349.19 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N5O8P/c10-13-12-4-2-14(9(17)11-8(4)16)7-1-5(15)6(22-7)3-21-23(18,19)20/h2,5-7,15H,1,3H2,(H,11,16,17)(H2,18,19,20)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
XMBIJRNFVLFUSK-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)O)O |
Synonyme |
5-azido-2'-deoxyuridine-5'-monophosphate 5-N3dUMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



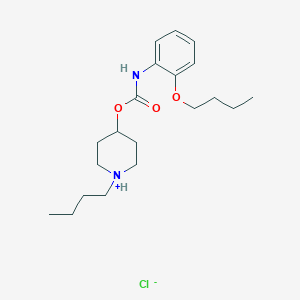
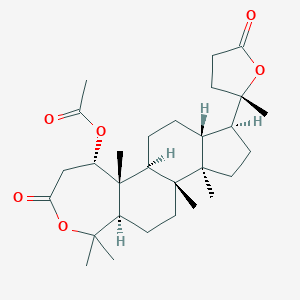
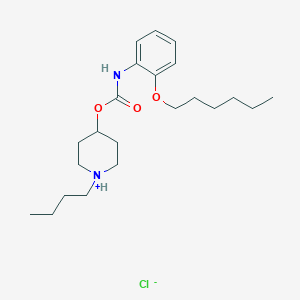
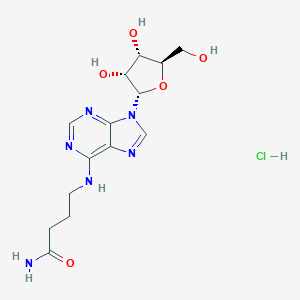
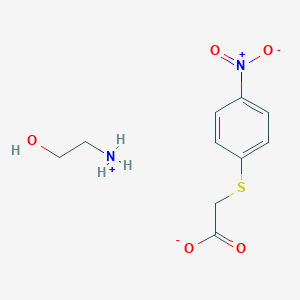


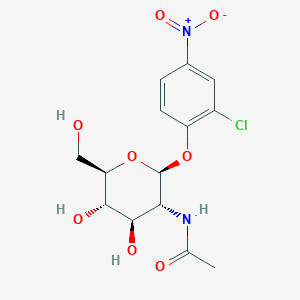
![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)
